

A Comparative Guide to Novel Triazine Inhibitors: Cross-Validation of Experimental Results

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| Compound of Interest | |
|----------------------|--|
| | 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
| Compound Name: | |
| Cat. No.: | B1331757 |
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This guide provides a comprehensive comparison of novel triazine-based inhibitors, offering researchers, scientists, and drug development professionals a cross-validated overview of their performance. We focus on promising candidates targeting critical cancer signaling pathways, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Comparative Efficacy of Novel Triazine Inhibitors

The following tables summarize the in vitro efficacy of selected novel triazine inhibitors against various cancer cell lines. IC₅₀ values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of potency.

Table 1: Comparative in vitro Activity of PI3K/mTOR-Targeting Triazine Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference |
|---------------------------|---------------------|----------------------------|-----------|-----------|
| Gedatolisib (PF-05212384) | pan-PI3K/mTOR | MDA-MB-361 (Breast Cancer) | 4 | |
| PC3-MM2 (Prostate Cancer) | 13.1 | [1] | | |
| Compound 13g | PI3K α /mTOR | A549 (Lung Cancer) | 200 | [2] |
| MCF-7 (Breast Cancer) | 1250 | [2] | | |
| HeLa (Cervical Cancer) | 1030 | [2] | | |
| Alpelisib (Reference) | PI3K α | - | - | |
| Capivasertib (Reference) | AKT | - | - | [3] |
| Everolimus (Reference) | mTORC1 | - | - | [3] |

Gedatolisib demonstrates superior potency compared to single-node inhibitors of the PI3K/AKT/mTOR pathway.[3]

Table 2: Comparative in vitro Activity of EGFR-Targeting and Multi-Pathway Triazine Inhibitors

| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
|------------------------|----------------|-------------------------------|-----------|-----------|
| Compound 1d | EGFR-TK | MDA-MB-231 (Breast Cancer) | - | [4] |
| BT-474 (Breast Cancer) | - | [4] | | |
| MCF-7 (Breast Cancer) | - | [4] | | |
| Compound 4f | EGFR/PI3K/mTOR | MCF-7 (Breast Cancer) | 4.53 | [5] |
| HCT-116 (Colon Cancer) | 0.50 | [5] | | |
| HepG2 (Liver Cancer) | 3.01 | [5] | | |
| Compound 13c | EGFR | MCF-7 (Breast Cancer) | 8.04 | [6] |
| A549 (Lung Cancer) | 12.24 | [6] | | |

Compound 1d was identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM in an in-vitro enzyme inhibition assay.[4] Compound 4f exhibits potent EGFR inhibitory activity with an IC50 value of 61 nM and also demonstrates remarkable inhibition of the downstream PI3K/AKT/mTOR pathway.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these novel triazine inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the triazine inhibitors on cancer cell lines and to calculate the IC50 values.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the triazine inhibitor (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to assess the effect of triazine inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

- Cell Treatment and Lysis: Treat cells with the triazine inhibitor at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μ g of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., p-Akt Ser473) overnight at 4°C.

- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) or a housekeeping protein (e.g., GAPDH). A common protocol for probing for phospho-Akt (Ser473) involves using a primary antibody dilution of 1:1000 in 5% w/v BSA in TBST and incubating overnight at 4°C with gentle shaking.[7][8]

EGFR Tyrosine Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of triazine compounds on the enzymatic activity of EGFR.

- Assay Setup: In a 96-well plate, add the recombinant human EGFR enzyme, a specific peptide substrate, and ATP.
- Inhibitor Addition: Add the triazine inhibitor at various concentrations.
- Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption.
- Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

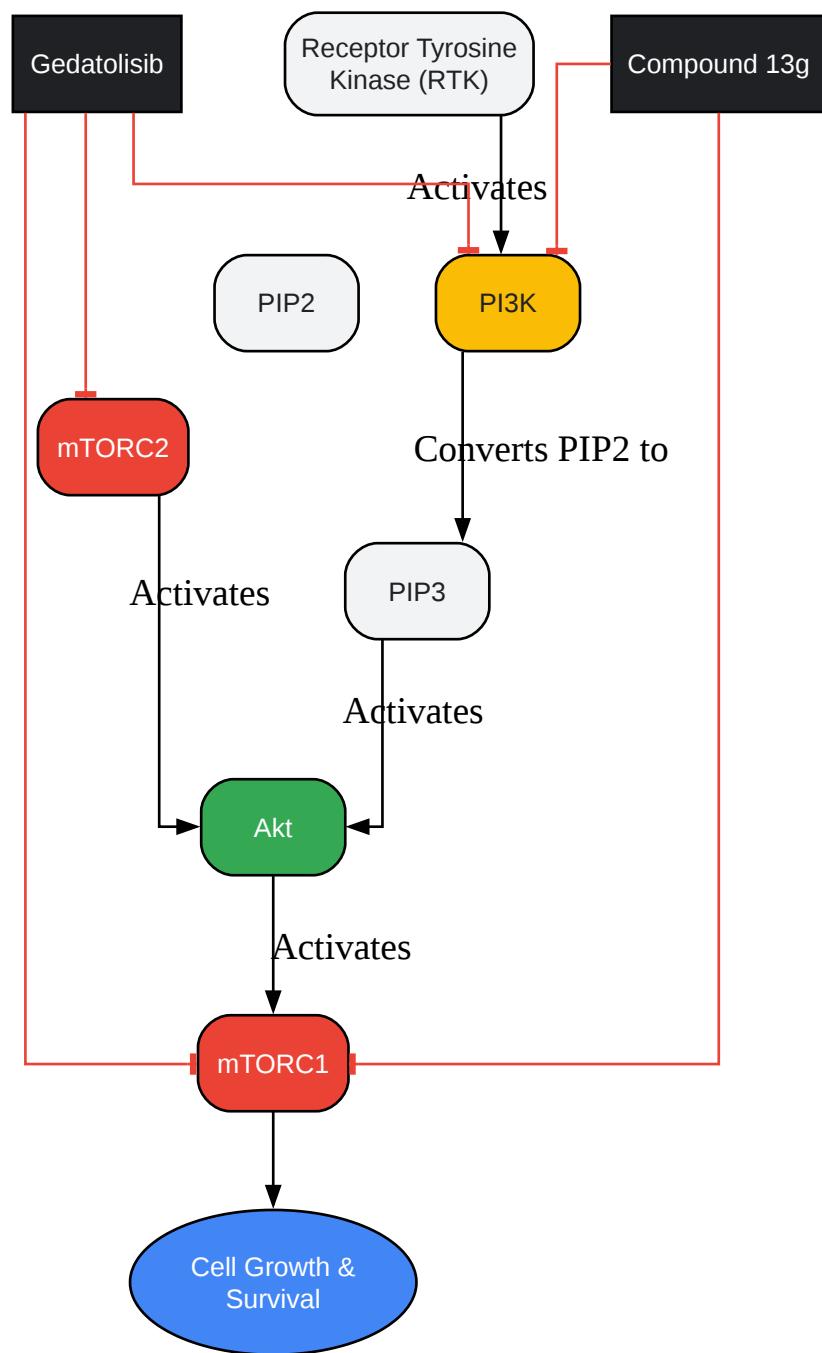
This protocol is used to evaluate the anti-tumor efficacy of triazine inhibitors in a living organism.

- Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

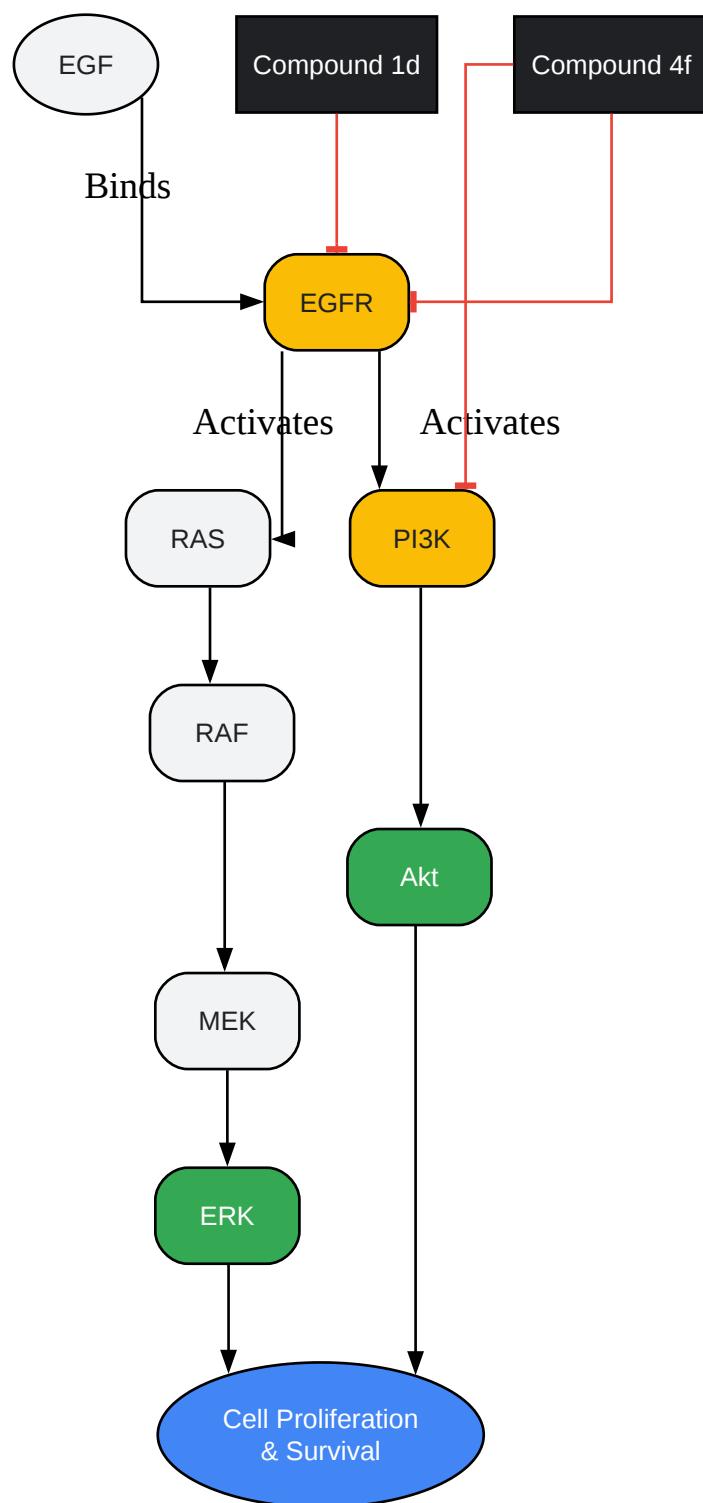
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer the triazine inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
- Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

Mandatory Visualization

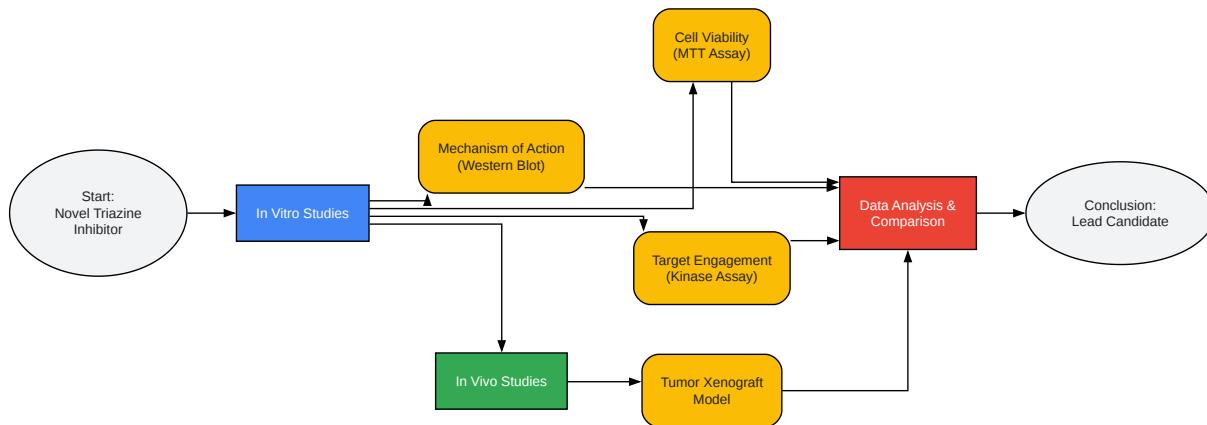
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of novel triazine inhibitors.

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Caption: PI3K/Akt/mTOR pathway with points of inhibition by triazines.

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Caption: EGFR signaling pathway and points of inhibition by triazines.

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Caption: General experimental workflow for triazine inhibitor evaluation.

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